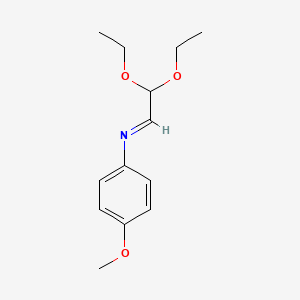
(1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a diethoxy group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine typically involves the condensation of an aldehyde with an amine. One common method is the reaction of 4-methoxybenzaldehyde with diethylamine under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving imines. It can also serve as a model compound to investigate the behavior of imines in biological systems.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structure suggests that it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile starting material for various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(1E)-2,2-Diethoxy-N-(4-hydroxyphenyl)ethan-1-imine: Similar structure but with a hydroxy group instead of a methoxy group.
(1E)-2,2-Diethoxy-N-(4-chlorophenyl)ethan-1-imine: Similar structure but with a chloro group instead of a methoxy group.
(1E)-2,2-Diethoxy-N-(4-nitrophenyl)ethan-1-imine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(1E)-2,2-Diethoxy-N-(4-methoxyphenyl)ethan-1-imine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
CAS No. |
112525-63-0 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2,2-diethoxy-N-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C13H19NO3/c1-4-16-13(17-5-2)10-14-11-6-8-12(15-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
OYSPYXNXRLFDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=NC1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
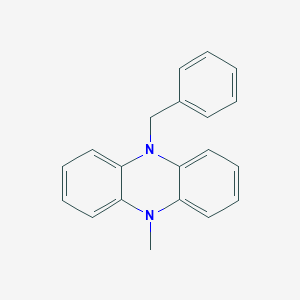
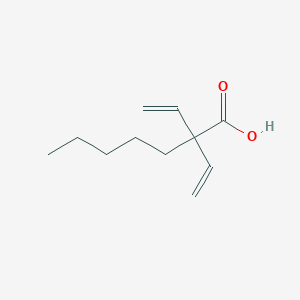
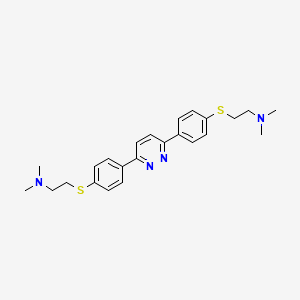
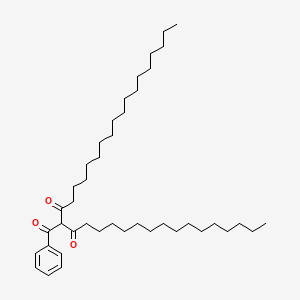
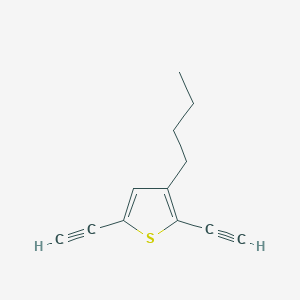
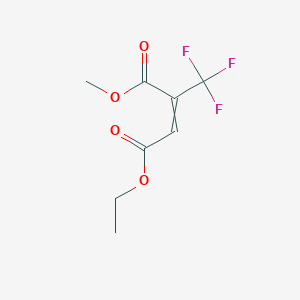

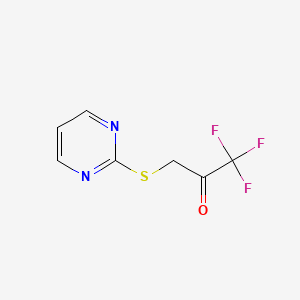
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)



